

Application Notes and Protocols for the Continuous Flow Synthesis of Azelaic Acid

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Compound of Interest

Compound Name: Azonic acid

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This document provides detailed application notes and protocols for the experimental setup of azelaic acid synthesis using flow chemistry. The following sections outline the experimental workflow, quantitative data, and detailed methodologies for the continuous flow synthesis of azelaic acid, a dicarboxylic acid with various applications in the pharmaceutical and cosmetic industries.

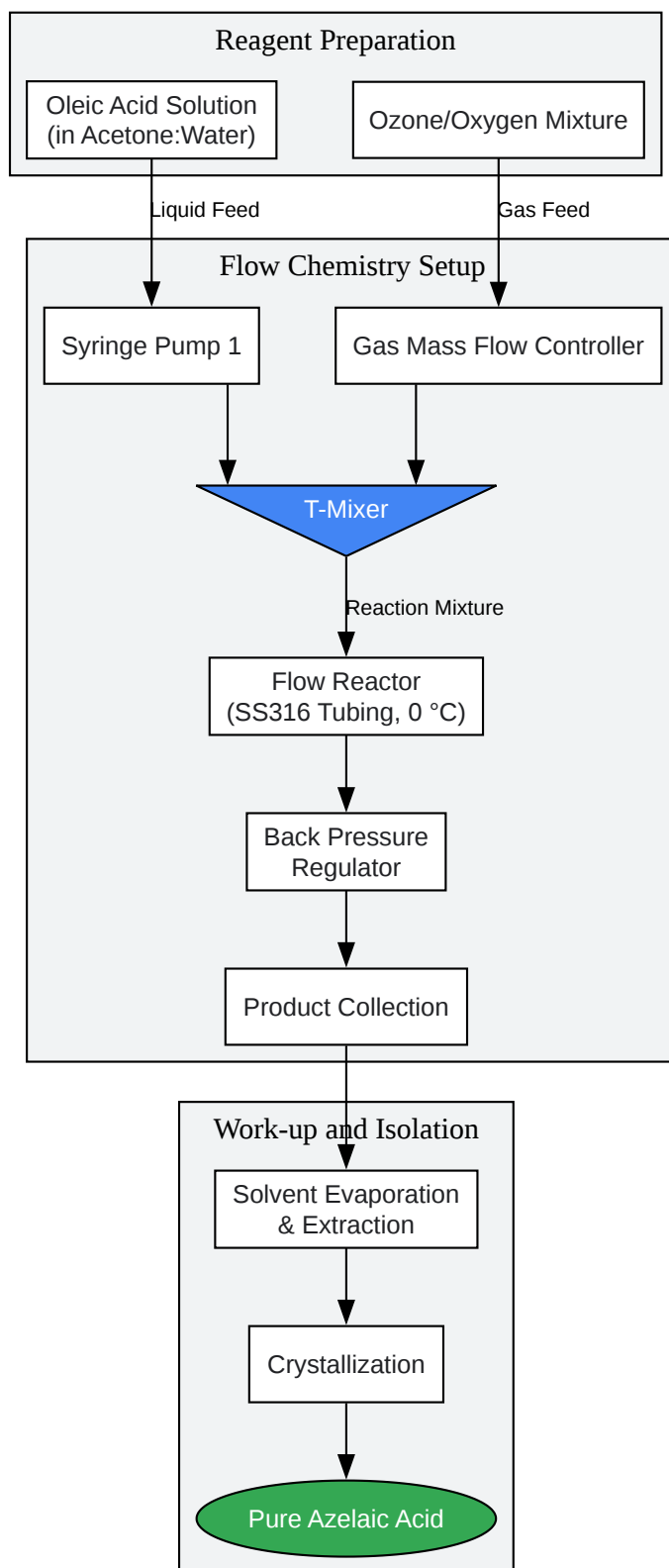
Introduction

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. This application note details a robust and scalable method for the synthesis of azelaic acid via the ozonolysis of oleic acid in a continuous flow system. This approach is presented as a practical example that can be adapted for the synthesis of other dicarboxylic acids.

Experimental Workflow

The continuous flow synthesis of azelaic acid from oleic acid involves the oxidative cleavage of the double bond in oleic acid using ozone. The general workflow consists of pumping a solution of the fatty acid and an ozone/oxygen mixture through a temperature-controlled reactor. The

product stream is then collected and subjected to a work-up procedure to isolate the desired dicarboxylic acid.



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Caption: Experimental workflow for the continuous flow synthesis of azelaic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experiments for the continuous flow synthesis of azelaic acid.[1]

Table 1: Small-Scale Synthesis Parameters

Parameter	Value
Starting Material	Oleic Acid (1 g)
Solvent	Acetone:Water (47.5 mL : 2.5 mL)
Oleic Acid Solution Flow Rate	1 mL/min
Ozone (O ₂ /O ₃) Flow Rate	500 mL/min
Reactor Volume	20 mL
Reactor Inner Diameter	2 mm
Reactor Length	5 m
Temperature	0 °C
Isolated Yield (Azelaic Acid)	89%
Isolated Yield (Pelargonic Acid)	74%

Table 2: Large-Scale Synthesis Parameters

Parameter	Value
Starting Material	Oleic Acid (200 g)
Solvent	Acetone:Water (1900 mL : 100 mL)
Oleic Acid Solution Flow Rate	5.7 mL/min
Ozone (O ₂ /O ₃) Flow Rate	500 mL/min
Reactor Volume	40 mL
Reactor Inner Diameter	2 mm
Reactor Length	10 m
Temperature	0 °C
Isolated Yield (Azelaic Acid)	86%
Isolated Yield (Pelargonic Acid)	78%

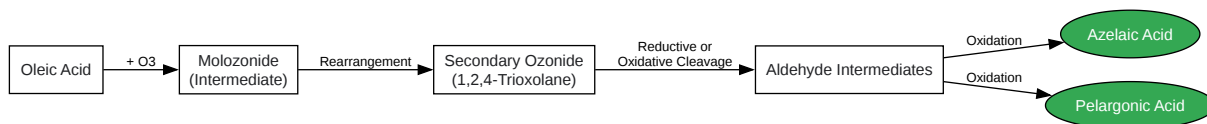
Detailed Experimental Protocols

Materials and Equipment

- Reagents: Oleic acid (99% purity), acetone (reagent grade), deionized water, ozone (generated from an ozone generator), oxygen.
- Equipment: Syringe pumps, mass flow controller for ozone/oxygen, T-mixer, stainless steel (SS316) tubing reactor, cooling bath (ice-water), back pressure regulator, collection flask, rotary evaporator, standard laboratory glassware for work-up and crystallization.

Signaling Pathway of Ozonolysis

The chemical transformation involves the ozonolysis of the double bond in oleic acid, followed by oxidative workup to yield azelaic acid and pelargonic acid.



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Caption: Simplified reaction pathway for the ozonolysis of oleic acid.

Protocol for Small-Scale Synthesis

- Reagent Preparation: Prepare a solution of 1 g of oleic acid in a mixture of 47.5 mL of acetone and 2.5 mL of deionized water.
- System Setup:
 - Assemble the flow chemistry system as depicted in the workflow diagram.
 - The reactor consists of a 5-meter long SS316 tube with an inner diameter of 2 mm (total volume of 20 mL).
 - Immerse the reactor coil in an ice-water bath to maintain a temperature of 0 °C.
- Reaction Execution:
 - Pump the oleic acid solution into the system at a flow rate of 1 mL/min using a syringe pump.
 - Simultaneously, introduce a stream of ozone in oxygen at a flow rate of 500 mL/min using a mass flow controller.
 - The two streams are combined in a T-mixer before entering the cooled reactor.
 - The reaction mixture is passed through a back pressure regulator and collected in a flask.
- Work-up and Isolation:

- After the reaction is complete, the collected solution is concentrated under reduced pressure to remove the acetone.
- The resulting residue is then subjected to an appropriate extraction and purification procedure, such as crystallization, to isolate azelaic acid and pelargonic acid.
- The isolated products are dried to a constant weight. The reported isolated yield for azelaic acid is 89%.^[1]

Protocol for Large-Scale Synthesis

- Reagent Preparation: Prepare a solution of 200 g of oleic acid in a mixture of 1900 mL of acetone and 100 mL of deionized water.
- System Setup:
 - Use a flow reactor with a 10-meter long SS316 tube with an inner diameter of 2 mm (total volume of 40 mL).
 - Maintain the reactor temperature at 0 °C using a cooling bath.
- Reaction Execution:
 - Pump the oleic acid solution at a flow rate of 5.7 mL/min.
 - Introduce the ozone/oxygen mixture at a flow rate of 500 mL/min.
 - Collect the product stream after it passes through the back pressure regulator.
- Work-up and Isolation:
 - Follow the same work-up and isolation procedure as described for the small-scale synthesis.
 - The reported isolated yield for azelaic acid in the large-scale synthesis is 86%.^[1]

Safety Considerations

- Ozone is a toxic and highly reactive gas. The flow chemistry setup should be placed in a well-ventilated fume hood.
- Ozonolysis reactions can be exothermic. The use of a flow reactor with a high surface-area-to-volume ratio allows for efficient heat dissipation, enhancing the safety of the process.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

The continuous flow synthesis of azelaic acid via ozonolysis of oleic acid provides a scalable, efficient, and safe alternative to traditional batch methods. The detailed protocols and quantitative data presented in this application note can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the synthesis of dicarboxylic acids and other valuable chemical entities. The principles and experimental setup can be adapted for a variety of other chemical transformations that benefit from the precise control and enhanced safety offered by flow chemistry.

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References

- 1. rsc.org [rsc.org]
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